molecular formula C17H18N2O5 B3921216 methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate

Cat. No.: B3921216
M. Wt: 330.33 g/mol
InChI Key: RHFJXUSJUVYRRK-GXTWGEPZSA-N
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Description

Methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate is a complex organic compound that features a piperidine ring, an oxazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution or other suitable methods.

    Esterification: The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring or other functional groups can be reduced under suitable conditions.

    Substitution: The phenyl group or other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate: can be compared with other piperidine derivatives, oxazole-containing compounds, or phenyl-substituted molecules.

Uniqueness

    Structural Features: The combination of a piperidine ring, oxazole moiety, and phenyl group makes this compound unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-17(22)14-9-12(20)7-8-19(14)16(21)13-10-15(24-18-13)11-5-3-2-4-6-11/h2-6,10,12,14,20H,7-9H2,1H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFJXUSJUVYRRK-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate
Reactant of Route 3
methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate
Reactant of Route 4
methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate
Reactant of Route 5
methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate
Reactant of Route 6
methyl (2R,4S)-4-hydroxy-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylate

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